The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This compound is characterized by its unique structural features, which include a triazole ring, a sulfanyl group, and a substituted acetamide moiety. It has garnered attention in medicinal chemistry due to its potential biological activities.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and VWR International, which provide detailed specifications and safety data for various triazole derivatives, including this specific compound . The molecular formula for this compound is , with a molecular weight of approximately 315.78 g/mol.
This compound can be classified under the following categories:
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. Key steps may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly used to monitor the progress of the synthesis.
The molecular structure of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can be represented using various notations:
Clc1ccc(N(C(=O)NSc2ncn(c2N)c(c1)C)C)F
XYZ1234567890
The key structural features include:
The compound may participate in several chemical reactions relevant to its potential applications:
These reactions are often characterized using spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and elucidate reaction mechanisms.
The mechanism by which 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide exerts its biological effects is not fully elucidated but may involve:
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, indicating potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant data for safety includes hazard classifications indicating potential irritancy to skin and eyes .
The compound has several potential applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1